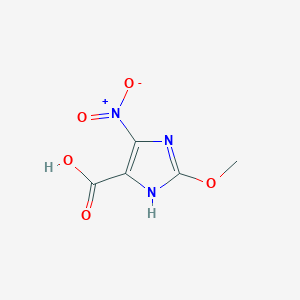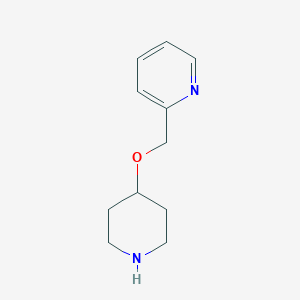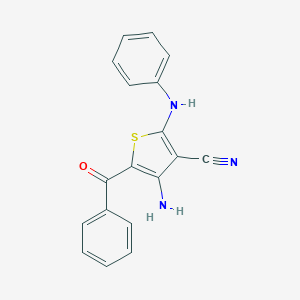
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of sulfonamide derivative that has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the inhibition of specific enzymes and proteins. For example, the compound has been reported to inhibit carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can affect various physiological processes. Similarly, the compound has been reported to inhibit histone deacetylase, which plays a crucial role in gene expression. Inhibition of this enzyme can lead to changes in gene expression, which can have significant effects on cell function and physiology.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the pH of the intracellular environment, which can affect various physiological processes such as respiration and acid-base balance. Inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes such as differentiation, proliferation, and apoptosis. The compound has also been reported to exhibit anti-inflammatory and anti-angiogenic effects, which can have significant implications in various pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various research studies, making it an attractive compound for further investigation. However, the compound also has some limitations. It can be toxic at high concentrations, making it challenging to work with in certain experimental conditions. Additionally, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-. One potential direction is to investigate its potential as a therapeutic agent in various pathological conditions, including cancer, inflammation, and angiogenesis. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further optimization of the synthesis method can improve the efficiency and scalability of the process, making the compound more accessible for research and development. Finally, investigating the structure-activity relationship of the compound can lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Conclusion
In conclusion, 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a promising compound with potential applications in drug discovery and development. Its inhibition of specific enzymes and proteins has shown promising results in various research studies, making it an attractive compound for further investigation. However, its toxicity and limited solubility in water are significant limitations that need to be addressed. Further research on the compound's potential therapeutic applications, mechanism of action, and optimization of the synthesis method can lead to the development of new and effective drugs for various pathological conditions.
Synthesemethoden
The synthesis of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the reaction between 3-pyridinesulfonamide and 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product with high yield and purity. The synthesis method has been optimized in various research studies to improve the efficiency and scalability of the process.
Wissenschaftliche Forschungsanwendungen
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes and proteins, including carbonic anhydrase, histone deacetylase, and tyrosine kinases. These enzymes and proteins play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The compound has also shown promising results in cancer research, where it has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
CAS-Nummer |
52158-14-2 |
|---|---|
Produktname |
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- |
Molekularformel |
C11H9Cl2N3O2S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
4-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-2-1-7(5-9(8)13)16-10-3-4-15-6-11(10)19(14,17)18/h1-6H,(H,15,16)(H2,14,17,18) |
InChI-Schlüssel |
DVXSPCIJCSAKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
Andere CAS-Nummern |
52158-14-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
